2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a useful research compound. Its molecular formula is C25H23N5O3 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-4-[3-nitro-4-(4-phenyl-1-piperazinyl)phenyl]-1(2H)-phthalazinone is 441.18008961 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Polymer Applications : Research conducted by Yu et al. (1999) on the synthesis of ordered polymers through direct polycondensation involves compounds with structural similarities to the chemical structure . These studies contribute to our understanding of how such compounds can be synthesized and potentially applied in creating new polymeric materials with specific properties (Yu, Seino, & Ueda, 1999).
Structural Analysis and Anti-Malarial Potential : The work by Cunico et al. (2009) on the structures of certain piperazine derivatives, which show anti-malarial activity, highlights the importance of the piperazine moiety, a common feature in the chemical structure of interest. This research underscores the potential medicinal applications of compounds containing piperazine structures (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).
Phthalazine Derivatives and Chemical Reactivity : Badr et al. (1984) explored the substitution and ring closure reactions of phthalazine derivatives, providing insights into the chemical reactivity of such compounds. This research could be relevant for understanding the reactivity and possible transformations of the compound , potentially leading to new compounds with varied applications (Badr, El-Sherief, El-Naggar, & Mahgoub, 1984).
Antimicrobial and Synthesis of Heterocycles : Pathak et al. (2013) reported on the synthesis of biologically important phthalazinones and their antimicrobial activity. The synthesis techniques and biological activities mentioned could offer a foundation for further research into the antimicrobial properties of the compound (Pathak, Debnath, Hossain, Mukherjee, & Pramanik, 2013).
Properties
IUPAC Name |
2-methyl-4-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-27-25(31)21-10-6-5-9-20(21)24(26-27)18-11-12-22(23(17-18)30(32)33)29-15-13-28(14-16-29)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTURFRALSGOWRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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